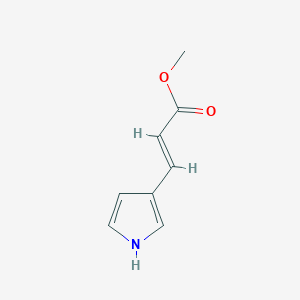

(E)-Methyl 3-(1H-pyrrol-3-yl)acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-Methyl 3-(1H-pyrrol-3-yl)acrylate is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(E)-Methyl 3-(1H-pyrrol-3-yl)acrylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring attached to an acrylic acid derivative, which enhances its reactivity and biological activity. The molecular formula is C8H9NO2, indicating the presence of a methyl group that contributes to its unique chemical properties and potential interactions with biological targets.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial and fungal strains. Pyrrole derivatives are known for their effectiveness against pathogens, making them candidates for developing new antimicrobial agents.

2. Anticancer Activity

Studies have shown that compounds containing pyrrole rings can exhibit anticancer properties. The mechanism often involves the modulation of specific enzymes or receptors involved in cancer cell proliferation and survival pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in biological systems:

- π-π Stacking Interactions : The pyrrole ring can engage in π-π stacking with aromatic residues in proteins, influencing their activity.

- Hydrogen Bonding : The ester group may form hydrogen bonds with amino acid side chains, modulating enzyme or receptor functions .

Case Studies

-

Antimicrobial Efficacy

A study highlighted the effectiveness of pyrrole derivatives, including this compound, against strains such as Staphylococcus aureus and Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) that suggests potential as a therapeutic agent. -

Anticancer Mechanisms

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. This indicates its potential as an anticancer drug candidate .

Comparative Biological Activity Table

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | π-π stacking, Hydrogen bonding |

| Ethyl 3-(1H-pyrrol-2-yl)acrylate | Antimicrobial | Interaction with cell membrane components |

| 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid | Antimicrobial, Enzyme modulation | Modulation of metabolic pathways |

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Agents

(E)-Methyl 3-(1H-pyrrol-3-yl)acrylate has been identified as a precursor in the synthesis of biologically active molecules, particularly those targeting cancer. Studies indicate that compounds derived from this acrylate exhibit cytotoxic properties against various cancer cell lines. For instance, derivatives of pyrrole-containing acrylates have shown promise as inhibitors of protein kinases, which play crucial roles in cancer cell proliferation and survival .

Anti-inflammatory Properties

Research highlights the potential of this compound and its derivatives in developing anti-inflammatory agents. The presence of the pyrrole ring enhances the biological activity of these compounds, making them suitable candidates for further development in therapeutic applications targeting inflammatory diseases .

Materials Science

Polymeric Materials

This compound serves as a valuable building block in the synthesis of polymeric materials. Its acrylate functional group allows for polymerization processes that lead to the formation of advanced materials with tailored properties. Notably, this compound has been utilized in creating dendrimers, which are highly branched macromolecules that can be engineered for specific applications such as drug delivery systems .

Thermally Activated Delayed Fluorescence (TADF) Materials

Recent studies have explored the use of pyrrole-based compounds in the development of TADF materials. These materials are characterized by their ability to emit light efficiently and are being investigated for applications in organic light-emitting diodes (OLEDs). The unique electronic properties imparted by the pyrrole ring contribute to the performance of these luminescent materials .

Organic Synthesis

Reactivity and Functionalization

this compound is notable for its reactivity in organic synthesis, particularly in alkenylation reactions. It can undergo palladium-catalyzed C-H alkenylation, facilitating the formation of new carbon-carbon bonds. This process allows for the generation of complex molecular architectures that are essential in drug discovery and development .

Case Study 1: Synthesis of Anticancer Compounds

A research team synthesized a series of pyrrole-based acrylates from this compound and evaluated their anticancer activity against breast cancer cell lines. The study demonstrated that certain derivatives exhibited significant cytotoxic effects, leading to cell cycle arrest and apoptosis .

Case Study 2: Development of TADF Materials

In another study, researchers utilized this compound to create novel TADF luminogens. The resulting materials showed promising emission characteristics suitable for OLED applications, with efficiency improvements attributed to the structural features provided by the pyrrole moiety .

Propriétés

Numéro CAS |

97055-89-5 |

|---|---|

Formule moléculaire |

C8H9NO2 |

Poids moléculaire |

151.16 g/mol |

Nom IUPAC |

methyl 3-(1H-pyrrol-3-yl)prop-2-enoate |

InChI |

InChI=1S/C8H9NO2/c1-11-8(10)3-2-7-4-5-9-6-7/h2-6,9H,1H3 |

Clé InChI |

LRGLUDDXROSBIO-UHFFFAOYSA-N |

SMILES |

COC(=O)C=CC1=CNC=C1 |

SMILES canonique |

COC(=O)C=CC1=CNC=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.